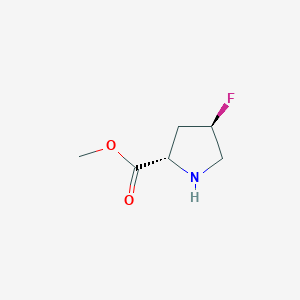

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEIOIOBHIGEMT-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Stereoselective Synthesis of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Introduction: The Strategic Value of Fluorinated Prolines

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for modulating pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among fluorinated building blocks, 4-fluoroprolines have garnered significant attention. These non-natural amino acids serve as powerful conformational tools, capable of enhancing the stability of peptides and proteins by influencing the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[3][4]

The specific diastereomer, Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, is a valuable chiral intermediate for synthesizing a range of pharmaceutically active compounds, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP).[1][5] Its synthesis, however, presents a distinct stereochemical challenge. The most abundant and cost-effective starting material is (2S,4R)-4-hydroxyproline, a natural component of collagen.[3][6] Therefore, a successful synthesis must install the fluorine atom at the C4 position with retention of the original stereochemistry. This guide provides an in-depth analysis of the prevailing synthetic strategies, focusing on a robust and well-documented pathway that navigates this stereochemical puzzle through a double-inversion mechanism.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-fluoroprolines almost invariably begins with the readily available 4-hydroxyproline.[3][4] The core transformation is the substitution of the C4-hydroxyl group with a fluoride ion. The primary challenge lies in controlling the stereochemical outcome of this substitution.

Two main strategies have been explored:

-

Direct Displacement with Retention: This approach is conceptually straightforward but mechanistically complex and often results in poor yields or mixed stereoisomers. Early attempts using certain organic fluorinating agents were often plagued by a lack of stereocontrol.[4]

-

Nucleophilic Substitution with Inversion (SN2): This is the most reliable and widely adopted method. The SN2 mechanism guarantees a complete inversion of stereochemistry at the reaction center. Since the desired (2S,4R)-fluoro product has the same C4 configuration as the (2S,4R)-hydroxy starting material, a net retention is required. This is elegantly achieved via a double-inversion strategy:

-

Inversion 1: The stereocenter of the C4-hydroxyl group is inverted.

-

Inversion 2: The newly formed hydroxyl group is then displaced by fluoride via an SN2 reaction, inverting the stereocenter back to the original (and desired) configuration.

-

This guide will focus on the double-inversion pathway, which offers superior stereocontrol and reproducibility.

Recommended Synthetic Pathway: A Double-Inversion Approach

The most field-proven route to this compound from (2S,4R)-4-hydroxyproline involves a four-stage process: Protection, Stereochemical Inversion (Mitsunobu Reaction), Fluorination (SN2 Displacement), and Deprotection.

Caption: Simplified SN2 mechanism for deoxyfluorination.

Stage 4: Deprotection

The final step is the removal of the N-Boc protecting group. This is typically achieved under mild acidic conditions, for example, using hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane, to yield the target compound as its hydrochloride salt. [3][4]

Quantitative Data Summary

The following table summarizes typical yields for the key transformations in the recommended double-inversion pathway.

| Step | Transformation | Reagents | Typical Yield | Stereochemical Outcome | Reference |

| 2 | C4-OH Inversion | DIAD, PPh₃, HCOOH | ~78% | R → S | [4] |

| 3 | Deoxyfluorination | Morpholinosulfur trifluoride | 79-94% | S → R (Inversion) | [4] |

| 3 | Fluorination (alternative) | Tf₂O then TBAF | ~16% (overall) | R → S (Inversion) | [3][4] |

Detailed Experimental Protocol

The following protocol is a synthesized example based on established literature procedures and should be adapted and optimized by a qualified chemist.

Stage 2: Mitsunobu Inversion of N-Boc-Methyl-(2S,4R)-4-hydroxyprolinate

-

To a solution of N-Boc-Methyl-(2S,4R)-4-hydroxyprolinate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

After 15 minutes, add formic acid (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture in vacuo.

-

Dissolve the residue in methanol and add potassium carbonate (2.0 eq). Stir for 4 hours to hydrolyze the formate ester.

-

Filter the mixture, concentrate the filtrate, and purify the residue by silica gel chromatography to yield N-Boc-Methyl-(2S,4S)-4-hydroxyprolinate.

Stage 3: Deoxyfluorination of N-Boc-Methyl-(2S,4S)-4-hydroxyprolinate

-

Dissolve N-Boc-Methyl-(2S,4S)-4-hydroxyprolinate (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool the solution to -78 °C under an inert atmosphere.

-

Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to afford N-Boc-Methyl-(2S,4R)-4-fluoropyrrolidine-2-carboxylate.

Conclusion

The synthesis of this compound is a prime example of strategic reaction planning to overcome stereochemical hurdles. While direct fluorination of the abundant (2S,4R)-4-hydroxyproline precursor with net retention is difficult, a logical double-inversion pathway provides a robust and high-yielding solution. By first inverting the C4-hydroxyl stereocenter via a Mitsunobu reaction and then employing a stereospecific SN2 deoxyfluorination, the desired (2S,4R) diastereomer is produced with excellent control. This methodology underscores the importance of understanding reaction mechanisms to design effective and reliable synthetic routes for high-value, fluorinated pharmaceutical intermediates.

References

-

Gao, H., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 6(18), 12093–12103. [Link]

-

Gao, H., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Supporting Information. ACS Publications. [Link]

-

Verdolino, V., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6447–6458. [Link]

-

Newberry, R. W., & Raines, R. T. (2014). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 10, 2696–2701. [Link]

-

Testa, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8899–8908. [Link]

-

Testa, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8899-8908. [Link]

-

Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 190–199. [Link]

-

Testa, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. University of Dundee Discovery Research Portal. [Link]

-

Various Authors. (2023). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]

-

Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418–7429. [Link]

Sources

- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. raineslab.com [raineslab.com]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Introduction: The Strategic Role of Fluorine in a Privileged Scaffold

In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for modulating physicochemical and pharmacological properties. Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a fluorinated analog of methyl prolinate, is a chiral building block of significant interest. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring, with a specific trans stereochemistry relative to the carboxylate group, imparts unique conformational constraints and electronic properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to leverage its unique characteristics.

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[4][5] The fluorination of this scaffold, particularly at the 4-position, has been shown to enhance metabolic stability, modulate basicity (pKa), and influence the conformational preferences of peptides and proteins into which it is incorporated.[1][2][3][6] Specifically, the (2S,4R) diastereomer is known to stabilize a Cγ-exo ring pucker, which in turn favors a trans conformation in the preceding peptide bond, a feature that can be exploited to pre-organize and stabilize protein secondary structures.[1][2][3]

This guide will delve into the known and predicted physicochemical properties of this compound, provide detailed experimental protocols for their determination, and discuss the implications of these properties for its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic fate.

Molecular Identity and Structure

A clear definition of the molecule's structure and its identifiers is the foundation of any technical analysis. The compound is available both as a free base and, more commonly, as a hydrochloride salt to improve handling and stability.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | This compound | This compound;hydrochloride | [7][8] |

| CAS Number | 126111-11-3 | 58281-80-4 | [7][8] |

| Molecular Formula | C₆H₁₀FNO₂ | C₆H₁₁ClFNO₂ | [7][8] |

| Molecular Weight | 147.15 g/mol | 183.61 g/mol | [7][8] |

| SMILES | COC(=O)[C@@H]1CF | COC(=O)[C@@H]1CF.Cl | [7][8] |

| InChIKey | PGEIOIOBHIGEMT-UHNVWZDZSA-N | SJLXDUCYXKAYFC-JBUOLDKXSA-N | [7][8] |

Physical Properties: Melting and Boiling Points

Solubility Profile

The solubility of a compound is a critical factor for its utility in both chemical reactions and biological assays.

-

As a free base , the molecule possesses both a polar ester group and a secondary amine, along with a relatively small carbon scaffold. It is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in aqueous media is likely to be moderate.

-

As the hydrochloride salt , the presence of the charged ammonium group significantly increases its polarity, rendering it more soluble in aqueous solutions and polar protic solvents like methanol.

A standardized experimental protocol for determining aqueous solubility is provided in the "Experimental Protocols" section.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's membrane permeability and overall pharmacokinetic behavior.

| Parameter | Value | Method | Source |

| XLogP3 | 0.3 | Computed | [7] |

An XLogP3 value of 0.3 suggests that the free base form of the molecule has a relatively balanced hydrophilic-lipophilic character. This is a favorable property in drug design, as it often correlates with good absorption and distribution characteristics.

Acidity and Basicity (pKa)

The pKa of the pyrrolidine nitrogen is a crucial parameter, as it determines the ionization state of the molecule at physiological pH and influences its interactions with biological targets. While an experimentally determined pKa for this specific molecule is not published, the impact of the 4-fluoro substituent is well-documented.

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the pyrrolidine nitrogen, thereby decreasing its basicity (lowering the pKa of its conjugate acid).[6][9] Studies on similar fluorinated pyrrolidines have shown a pKa decrease of 1.1 to 3.3 units compared to their non-fluorinated counterparts.[9] This modulation of basicity can be highly advantageous in drug design, potentially reducing off-target effects at acidic receptors and improving oral bioavailability.[6]

A robust method for the experimental determination of the pKa of fluorinated compounds using ¹⁹F NMR is detailed in the "Experimental Protocols" section.

Conformational Analysis and Stability

The true value of this compound lies in its well-defined conformational preferences, which can be used to engineer stability and specific geometries into larger molecules.

Pyrrolidine Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (the Cγ atom is out of the plane on the opposite side of the Cα carboxylate) and Cγ-endo (Cγ is on the same side). The energy barrier between these states is low in proline itself. However, the (2S,4R)-fluoro substitution strongly biases the equilibrium towards the Cγ-exo pucker .[1][2][3] This is due to stereoelectronic effects, specifically a stabilizing gauche interaction between the C-F bond and adjacent C-H bonds.[1]

Influence on Peptide Bond Conformation

The ring pucker of a proline analog directly influences the preceding peptide bond's preference for a cis or trans conformation. The Cγ-exo pucker stabilized by the (2S,4R)-fluoro group strongly favors the trans-amide bond .[1][2] This pre-organization of the peptide backbone can lead to a significant increase in the thermal stability of proteins and peptides when this analog replaces a native proline residue.[1][10]

Caption: Logical flow of conformational effects.

Chemical Stability

The methyl ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The C-F bond is generally very stable and not prone to cleavage under typical physiological or synthetic conditions. The hydrochloride salt is expected to be a stable, solid material suitable for long-term storage under inert atmosphere at room temperature.[11]

Experimental Protocols

To empower researchers with actionable methodologies, this section provides detailed, step-by-step protocols for the characterization of key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility by HPLC

This protocol describes a standard method for quantifying the thermodynamic solubility of the hydrochloride salt in an aqueous buffer.

Methodology:

-

Preparation of Calibration Standards:

-

Prepare a 1 mg/mL stock solution of this compound HCl in 50:50 acetonitrile:water.

-

Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of the solid hydrochloride salt (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Equilibrate the suspension on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Processing:

-

After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase to fall within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample and calibration standards onto an appropriate HPLC system.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A suitable gradient, for example, 5% to 95% B over 15 minutes.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or, preferably, a Mass Spectrometer (LC-MS).

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the PBS buffer, accounting for the dilution factor.

-

Caption: Workflow for solubility determination.

Protocol 2: pKa Determination by ¹⁹F NMR Titration

This method leverages the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment upon protonation/deprotonation of the nearby pyrrolidine nitrogen.[13][14]

Methodology:

-

Sample Preparation:

-

Prepare a series of aqueous buffer solutions (e.g., using phosphate, citrate, and borate buffers) covering a wide pH range (e.g., pH 2 to 11). Ensure a constant ionic strength across all buffers.

-

For each pH point, prepare an NMR sample by dissolving a small, consistent amount of this compound HCl in the buffer solution in D₂O. A small amount of a water-soluble fluorine-containing reference standard (e.g., sodium trifluoroacetate) with a known, stable chemical shift can be included.

-

-

NMR Data Acquisition:

-

Accurately measure the pH of each NMR sample using a calibrated pH meter.

-

Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.

-

-

Data Analysis:

-

Record the chemical shift (δ) of the fluorine atom on the pyrrolidine ring for each pH value.

-

Plot the observed ¹⁹F chemical shift (δ) as a function of pH.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit function).

-

The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.

-

Caption: Workflow for pKa determination by ¹⁹F NMR.

Conclusion and Future Prospects

This compound is more than a simple building block; it is a sophisticated tool for molecular design. Its defining physicochemical characteristic—a fluorine-induced conformational bias towards a Cγ-exo pucker—provides a reliable method for stabilizing the trans-amide bond in peptides, making it invaluable for the rational design of conformationally constrained peptides and therapeutically relevant proteins.[1][2][10] The electron-withdrawing nature of fluorine also predictably modulates the basicity of the pyrrolidine nitrogen, a feature that can be fine-tuned to optimize ADME properties in drug candidates.[6][9]

While specific experimental values for properties like melting point and solubility require determination on a lot-specific basis, the established principles of its conformational behavior and the analytical protocols provided herein offer a solid foundation for its effective application. As the demand for more stable and specific therapeutic peptides and small molecules grows, the strategic use of precisely engineered building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of innovative therapeutics.

References

-

Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS One. [Link]

-

Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab, University of Wisconsin-Madison. [Link]

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

-

Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

-

Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry. [Link]

-

Proline Analogues. Chemical Reviews. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]

-

methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. Frontiers in Chemistry. [Link]

-

Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]

-

analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]

-

Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. National Institutes of Health. [Link]

-

“Zip-to-Cytosol”: Glutathione-Cleavable Fluorinated Polyplexes Deliver siRNA at Single-Digit Nanomolar Dose with >90% Gene Silencing. Bioconjugate Chemistry. [Link]

-

Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]

-

(2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. National Institutes of Health. [Link]

Sources

- 1. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | C6H10FNO2 | CID 14036216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 58281-80-4|(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Advantage of Fluorine: A Technical Guide to Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Rise of Fluorine in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets.[1] Among the most powerful strategies to modulate the properties of such scaffolds is the introduction of fluorine. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[2][3][4]

This guide focuses on a particularly valuable chiral building block: Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate . This compound, a derivative of the naturally abundant amino acid (2S,4R)-4-hydroxyproline, combines the conformational constraints of the pyrrolidine ring with the strategic benefits of a stereospecifically placed fluorine atom. The trans relationship between the C2-carboxylate and the C4-fluorine substituent is crucial, as it imparts specific and desirable conformational biases that are highly sought after in modern drug design.[5][6]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is essential for its effective application. The key data for this compound and its common hydrochloride salt are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₆H₁₀FNO₂ | [7] |

| Molecular Weight | 147.15 g/mol | [7] |

| CAS Number | 126111-11-3 | [7] |

| XLogP3 | 0.3 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| HCl Salt CAS Number | 58281-80-4 | [8] |

| HCl Salt Molecular Weight | 183.61 g/mol | [8] |

| Appearance | White to off-white solid (HCl salt) | [8] |

Stereoselective Synthesis: From Hydroxyproline to Fluoroproline

The most common and practical route to this compound begins with the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline (Hyp). The synthesis hinges on a nucleophilic substitution reaction at the C4 position, which critically proceeds with a complete inversion of stereochemistry, a hallmark of an Sₙ2 mechanism.

Causality of Stereochemical Control

The key to achieving the desired (2S,4R) stereochemistry is the fluorination of a precursor with a (2S,4S) configuration at the hydroxyl group. However, the common starting material is (2S,4R)-hydroxyproline. Therefore, a two-step inversion process or a direct fluorination with inversion is required. A direct fluorination of the (2S,4R)-hydroxyl group using a reagent like diethylaminosulfur trifluoride (DAST) proceeds with inversion of configuration. The hydroxyl group is first activated by the reagent, forming a good leaving group. The fluoride ion then attacks from the face opposite to the leaving group, resulting in the inversion of the stereocenter from R to S is incorrect, it should be inversion from R-hydroxy to R-fluoro. The starting material is (2S, 4R)-4-hydroxyproline. The fluorination inverts the stereocenter at C4, but the Cahn-Ingold-Prelog priority rules also change. The final product is (2S, 4R)-4-fluoropyrrolidine-2-carboxylate. Let's re-evaluate. Starting with (2S,4R)-4-hydroxy-L-proline, the hydroxyl group is on the trans side relative to the carboxylic acid. A direct Sₙ2 fluorination will result in inversion, placing the fluorine on the cis side, yielding the (2S,4S) product. To obtain the desired (2S,4R) fluoro-product, one must start with (2S,4S)-4-hydroxy-L-proline (allo-hydroxyproline) or perform a double inversion on the common (2S,4R)-hydroxyproline.[1] A common strategy involves a Mitsunobu reaction to invert the alcohol, followed by fluorination with inversion.[1]

The diagram below illustrates a typical synthetic pathway starting from the common (2S,4R)-4-hydroxy-L-proline.

Caption: Synthetic pathway from (2S,4R)-4-hydroxy-L-proline.

Exemplary Laboratory Protocol

This protocol is a synthesized methodology based on established procedures for protection, inversion, fluorination, and deprotection of hydroxyproline derivatives.[1][9][10]

Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester

-

Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium hydroxide (1.2 eq, 10% w/v aq. solution) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature overnight.

-

Remove THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 10% KHSO₄ (aq) and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to yield N-Boc-(2S,4R)-4-hydroxyproline.

-

Dissolve the crude acid in acetone. Add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (MeI, 1.5 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Cool, filter off the solids, and concentrate the filtrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected methyl ester.

Step 2: Mitsunobu Inversion to N-Boc-(2S,4S)-4-hydroxyproline methyl ester

-

Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify the crude product by chromatography to isolate the inverted ester.

-

Dissolve the isolated ester in a 1:1 mixture of methanol and water, add lithium hydroxide (LiOH, 2.0 eq), and stir at room temperature for 2-4 hours to saponify the p-nitrobenzoate group.

-

Neutralize, extract with ethyl acetate, and purify by chromatography to yield N-Boc-(2S,4S)-4-hydroxyproline methyl ester.

Step 3: Deoxyfluorination to Methyl N-Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxylate

-

Dissolve N-Boc-(2S,4S)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (1.2-1.5 eq) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).

Step 4: Deprotection to yield the final product hydrochloride salt

-

Dissolve the purified N-Boc protected product in a minimal amount of dioxane or methanol.

-

Add a solution of 4M HCl in dioxane or an excess of acetyl chloride in methanol.

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry in vacuo to yield this compound hydrochloride as a solid.[9]

The Conformational Advantage of the trans-Fluoro Substituent

The strategic placement of the fluorine atom in the (4R) position, trans to the C2 carboxylate, has profound and predictable consequences on the conformation of the pyrrolidine ring and adjacent peptide bonds. This control is the primary reason for its value as a building block.

-

Pyrrolidine Ring Pucker: The strong electron-withdrawing nature of the fluorine atom creates a powerful stereoelectronic interaction known as the gauche effect . For the (2S,4R) isomer, this effect strongly favors a C4-exo (or Cγ-exo) ring pucker.[6][11] This pre-organizes the scaffold into a specific three-dimensional shape, reducing the entropic penalty upon binding to a target protein.

-

Amide Bond Conformation: In a peptide chain, the C4-exo pucker of a (2S,4R)-fluoroproline residue stabilizes the trans conformation of the preceding peptide bond.[5][11] This is a critical feature, as the cis-trans isomerization of proline residues is often a rate-limiting step in protein folding and can be detrimental to binding affinity. By locking in the desired trans geometry, this building block can significantly enhance the stability and biological activity of peptides and peptidomimetics.[12]

Application in Drug Discovery: A Case Study of DPP-4 Inhibitors

A compelling example of the utility of this building block is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[13][14] DPP-4 inhibitors prevent the degradation of incretin hormones, thereby increasing insulin secretion in a glucose-dependent manner.

Many DPP-4 inhibitors feature a central pyrrolidine scaffold that mimics the proline residue of natural substrates. The introduction of a 4-fluoro substituent has been a successful strategy to enhance potency and improve pharmacokinetic profiles.

In a reported study, a series of 4-fluoropyrrolidine-2-carbonitrile derivatives were synthesized and evaluated as DPP-4 inhibitors.[13] The synthetic strategy relied on a fluorinated pyrrolidine precursor derived from (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. The lead compound from this series, compound 17a , demonstrated high inhibitory activity (IC₅₀ = 0.017 µM) and excellent selectivity against related proteases like DPP-8 and DPP-9.[13] The presence of the fluorine atom was critical for achieving this high potency, likely by optimizing interactions within the S2 pocket of the DPP-4 active site and enhancing metabolic stability.

The workflow for integrating a building block like this compound into a drug discovery program is illustrated below.

Caption: Drug discovery workflow using the chiral building block.

Conclusion

This compound is more than just a fluorinated amino acid derivative; it is a sophisticated tool for molecular design. Its true value lies in the predictable and advantageous conformational control it exerts on the pyrrolidine scaffold and adjacent molecular architecture. By enforcing a C4-exo ring pucker and a trans-amide bond, it allows medicinal chemists to pre-organize molecules for optimal target engagement, often leading to significant improvements in potency, selectivity, and metabolic stability. As the demand for molecules with enhanced three-dimensionality and finely-tuned properties continues to grow, the strategic application of such well-defined chiral building blocks will remain a cornerstone of successful drug discovery programs.

References

-

Di Stilo, A., et al. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link] (Please note, a specific deep link was not provided in the search results, but the journal is authoritative).

-

Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field?. Available at: [Link]

-

Biffinger, J. C., et al. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]

-

Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central. Available at: [Link]

- Holmgren, S. K., et al. (1999). A hyperstable collagen-like triple helix. Chemistry & Biology. (This is a classic reference in the field, often cited in reviews like reference 10).

-

Azad, R., et al. (2012). Practical syntheses of 4-fluoroprolines. PMC - NIH. Available at: [Link]

-

Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available at: [Link]

-

Li, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Available at: [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. (While not providing a direct synthesis, this type of review establishes the importance of the pyrrolidine scaffold).

-

Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry. Available at: [Link]

-

Kumar, U. K. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. Available at: [Link]

-

PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Available at: [Link]

Sources

- 1. raineslab.com [raineslab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H10FNO2 | CID 14036216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this specific fluorinated pyrrolidine derivative. While direct experimental spectra for this compound are not widely available in the public domain, this guide synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust framework for the interpretation and verification of future experimental findings.

Introduction: The Significance of Fluorinated Pyrrolidines

This compound is a functionalized amino acid derivative of significant interest in medicinal chemistry and drug discovery.[1] The introduction of a fluorine atom into the pyrrolidine ring can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The specific stereochemistry, (2S,4R), dictates a trans relationship between the ester and fluorine substituents, which further defines its three-dimensional structure and potential interactions.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of such molecules. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H2 | 4.3 - 4.5 | ddd | JH2-H3a ≈ 8.0, JH2-H3b ≈ 4.0, JH2-NH ≈ 2.0 |

| H4 | 5.1 - 5.3 | dtm | JH4-F ≈ 50.0, JH4-H3a/b ≈ 4.0, JH4-H5a/b ≈ 4.0 |

| H3a | 2.2 - 2.4 | m | |

| H3b | 2.5 - 2.7 | m | |

| H5a | 3.4 - 3.6 | m | |

| H5b | 3.6 - 3.8 | m | |

| OCH₃ | 3.7 - 3.8 | s | |

| NH | 2.0 - 3.0 | br s |

Causality Behind Predicted Chemical Shifts and Couplings:

-

H2: This proton is alpha to both the ester and the nitrogen, leading to a downfield shift. Its multiplicity arises from coupling to the two diastereotopic H3 protons and the NH proton.

-

H4: This proton is directly attached to the carbon bearing the highly electronegative fluorine atom, resulting in a significant downfield shift. The large geminal coupling to fluorine (JH4-F) is characteristic and will dominate the signal's appearance, likely presenting as a doublet of triplets of multiplets.

-

H3 Protons: These are diastereotopic due to the stereocenters at C2 and C4. They will exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling to H2 and H4.

-

H5 Protons: These are also diastereotopic and are adjacent to the nitrogen atom, shifting them downfield.

-

OCH₃: The methyl ester protons will appear as a sharp singlet.

-

NH: The amine proton signal is often broad and its chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency) is standard.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Use a wider spectral width (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | 172 - 174 | |

| C2 | 58 - 60 | ~20 (²JCF) |

| C4 | 90 - 94 | ~170-180 (¹JCF) |

| C3 | 38 - 42 | ~20 (²JCF) |

| C5 | 52 - 55 | ~5 (³JCF) |

| OCH₃ | 51 - 53 |

Rationale for Predicted Chemical Shifts and Couplings:

-

C=O: The ester carbonyl carbon is the most deshielded.

-

C4: The carbon directly bonded to fluorine experiences a large one-bond C-F coupling (¹JCF), which is a key diagnostic feature.

-

C2 and C3: These carbons show smaller two-bond C-F couplings (²JCF).

-

C5: A small three-bond C-F coupling (³JCF) may be observable.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[2][3][4]

Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).

-

Acquisition Parameters:

-

The chemical shift range for fluorine is much larger than for protons, so a wider spectral width is necessary.

-

Proton decoupling is often employed to simplify the spectrum.

-

A common reference standard is CFCl₃ (δ = 0 ppm).

-

-

Processing: Standard processing steps are applied.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Multiplicity (Proton Coupled) |

| ¹⁹F | -170 to -180 | Singlet | Multiplet |

Interpretation:

-

The chemical shift of the fluorine is highly dependent on its electronic environment. For a secondary alkyl fluoride, a shift in this upfield region is expected.

-

In a proton-decoupled spectrum, the fluorine signal will be a singlet.

-

In a proton-coupled spectrum, the signal will be a complex multiplet due to coupling with H4, H3a/b, and H5a/b. The largest coupling will be the geminal ¹JFH4.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a gas or liquid chromatograph.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which would likely produce the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data (ESI+)

| m/z | Ion | Predicted Relative Abundance |

| 148.07 | [M+H]⁺ | High |

| 130.06 | [M+H - H₂O]⁺ | Low |

| 88.04 | [M+H - COOCH₃ - F]⁺ | Medium |

Fragmentation Pathway:

The protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways would involve the loss of the ester group and potentially the fluorine atom.

}

Predicted ESI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An FTIR spectrometer is used to scan the sample with infrared radiation, typically in the range of 4000-400 cm⁻¹.

-

Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary amine |

| 2850 - 3000 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| 1000 - 1300 | C-O stretch | Ester |

| 1050 - 1150 | C-F stretch | Alkyl fluoride |

Interpretation of the IR Spectrum:

The IR spectrum will be characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl group. The N-H stretch will appear as a moderate peak in the 3300-3500 cm⁻¹ region. The C-F stretch, while present, can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.

}

Integrated Spectroscopic Analysis Workflow.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide presents predicted data, it establishes a solid foundation for interpreting experimental results. The key diagnostic features to look for are the characteristic ¹H and ¹³C signals coupled to fluorine in the NMR spectra, the molecular ion peak in the mass spectrum, and the prominent ester carbonyl stretch in the IR spectrum. By carefully applying these spectroscopic methods, researchers can confidently verify the structure and purity of this important synthetic building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

University of California, Santa Barbara. Fluorine NMR. [Link]

-

National Institutes of Health. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. [Link]

Sources

An In-depth Technical Guide to Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated derivative of the amino acid proline, a class of compounds gaining significant traction in medicinal chemistry and drug discovery. The strategic introduction of fluorine can profoundly alter the physicochemical properties of a molecule, including its pKa, metabolic stability, and conformational preferences. This makes fluorinated building blocks like this compound highly valuable for the synthesis of novel therapeutics with improved pharmacological profiles. This guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, key applications, and essential quality control measures.

Commercial Availability

This compound is predominantly available commercially as its hydrochloride salt. This salt form enhances the compound's stability and handling characteristics. A survey of prominent chemical suppliers reveals its availability in research-grade quantities, typically with purities in the range of 97-98%.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| BLDpharm | (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-80-4 | C6H11ClFNO2 | ≥97% | Inquire |

| CymitQuimica (Fluorochem) | Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | 131176-03-9 | C6H11ClFNO2 | 98% | 100mg, 250mg, 1g |

| Sigma-Aldrich (ChemScene) | Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-79-1 | C6H11O2N1Cl1F1 | 97% | Inquire |

| J&K Scientific (ChemScene) | Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-79-1 | C6H11ClFNO2 | Not Specified | Inquire |

Note: The stereochemical descriptor for the CymitQuimica product (2R,4S) is likely a typographical error, as the CAS number corresponds to the (2S,4R) isomer.

Chemical and Physical Properties

The hydrochloride salt of this compound is a white to off-white solid. Its key chemical and physical properties are summarized below.[1]

| Property | Value |

| Molecular Weight | 183.61 g/mol |

| Molecular Formula | C6H11ClFNO2 |

| IUPAC Name | This compound;hydrochloride |

| InChI Key | SJLXDUCYXKAYFC-JBUOLDKXSA-N |

| SMILES | COC(=O)[C@@H]1CF.Cl |

Synthesis

While specific, detailed synthetic procedures for this compound are not extensively published in the provided search results, a plausible and efficient route can be extrapolated from the synthesis of related hydroxyproline and fluorinated proline derivatives.[2] A common strategy involves the stereoselective fluorination of a suitable hydroxyproline precursor.

A likely synthetic pathway would commence with commercially available (2S,4R)-4-hydroxyproline. The synthesis would proceed through the following key transformations:

-

Esterification: The carboxylic acid of (2S,4R)-4-hydroxyproline is first protected as its methyl ester. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid.

-

N-Protection: The secondary amine of the pyrrolidine ring is protected to prevent side reactions in the subsequent fluorination step. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)2O.

-

Fluorination: The hydroxyl group at the 4-position is then replaced with fluorine. This is a critical stereospecific transformation, often accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carefully controlled to ensure retention of the desired stereochemistry.

-

Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions, and the resulting amine is protonated to yield the hydrochloride salt of the target compound.

Applications in Research and Drug Discovery

The pyrrolidine scaffold is a versatile and privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[3] The introduction of a fluorine atom at the 4-position of the proline ring, as in this compound, offers several advantages for medicinal chemists:

-

Conformational Constraint: The electronegative fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation. This can lead to higher binding affinity and selectivity for a biological target.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.

-

Modulation of Basicity: The inductive effect of the fluorine atom lowers the pKa of the pyrrolidine nitrogen, which can be beneficial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.

-

Peptide and Peptidomimetic Synthesis: As a proline derivative, this compound is a valuable building block for the synthesis of peptides and peptidomimetics.[4] It can be incorporated into peptide sequences to induce specific secondary structures or to enhance stability. For example, trans-4-fluoroproline has been shown to induce hyperstability in the triple helix of synthetic collagens.[5]

Quality Control and Analytical Methods

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its use in research and development. A comprehensive quality control workflow should include a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure of the compound. The coupling patterns and chemical shifts will verify the connectivity of the atoms and the presence of the fluorine substituent.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric and diastereomeric purity of the compound. An achiral HPLC method should also be used to assess overall chemical purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecule, such as the ester carbonyl and the N-H bond of the hydrochloride salt.

References

-

American Elements. (2s,4r)-4-fluoropyrrolidine-2-carboxylic acid Suppliers USA.[Link]

-

J&K Scientific LLC. Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride.[Link]

-

PubChem. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride.[Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]

-

NIH. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate.[Link]

-

PubChem. this compound.[Link]

-

The Royal Society of Chemistry. A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin.[Link]

-

ScienceDirect. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.[Link]

-

MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin.[Link]

-

PubChem. methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.[Link]

Sources

- 1. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The Role of Fluorine in the Stability of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate

Abstract

The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties for enhanced pharmacological performance.[1] This guide provides an in-depth analysis of the multifaceted role of the fluorine atom in conferring stability to Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a key building block derived from 4-fluoroproline. We will dissect the influence of the C4-fluoro substituent from three critical perspectives: conformational stability, metabolic stability, and the modulation of fundamental physicochemical properties. At the core of this analysis are the profound stereoelectronic effects exerted by fluorine, which "lock" the pyrrolidine ring into a preferred conformation, thereby reducing conformational flexibility and pre-organizing the molecule for optimal target engagement. Furthermore, the inherent strength of the carbon-fluorine bond provides a robust shield against metabolic degradation, a common challenge in drug development. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the causality behind fluorine's impact and providing actionable insights for the rational design of next-generation therapeutics.

Introduction: The Strategic Imperative of Fluorine in Modern Drug Design

Fluorine's unique properties—its small van der Waals radius (1.47 Å, only slightly larger than hydrogen's ~1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—make it an indispensable element in drug discovery.[2][3] Judicious placement of fluorine can productively influence a molecule's conformation, pKa, metabolic pathways, and membrane permeability.[4] These modifications often translate into superior potency, selectivity, and pharmacokinetic profiles, with approximately 30% of approved drugs since 2020 containing fluorine.[3]

Within this context, the pyrrolidine ring, a saturated five-membered N-heterocycle, is a privileged scaffold found in numerous natural products and pharmaceuticals, including the proteinogenic amino acid proline.[5][6] Its conformational flexibility, however, can be a double-edged sword, contributing to off-target effects or a significant entropic penalty upon binding to a biological target. The introduction of fluorine, as seen in this compound, provides a sophisticated solution to this challenge, imparting a level of pre-organized stability that is central to its value in drug design.[7][8]

Conformational Stability: The Stereoelectronic Master

The most profound impact of the (4R)-fluoro substituent is its ability to dictate and stabilize a specific conformation of the pyrrolidine ring through powerful stereoelectronic effects.

The Dynamic Pyrrolidine Ring: A Primer on Pucker

Unlike aromatic rings, the saturated pyrrolidine ring is not planar. It adopts puckered, non-planar conformations to relieve torsional strain, primarily interconverting between two low-energy "envelope" forms, termed Cγ-endo and Cγ-exo (Figure 1).[9] In the endo pucker, the C4 carbon (Cγ) is out of the plane on the same side as the C2 carboxylate group, while in the exo pucker, it is on the opposite side. For unsubstituted proline, the energy difference between these states is small (~0.5 kcal/mol), leading to a dynamic equilibrium.[9]

The Gauche Effect: A Hyperconjugative Driving Force

Fluorination at the C4 position dramatically shifts this equilibrium. The stability of the resulting conformation is governed by a stereoelectronic phenomenon known as the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where a C-F bond is gauche (dihedral angle of ~60°) to an adjacent electron-withdrawing group or a C-H bond on a neighboring carbon.[5][6] This preference is driven by a stabilizing hyperconjugative interaction, where electron density from a bonding orbital (the donor, e.g., σC-H) is delocalized into an adjacent anti-bonding orbital (the acceptor, e.g., σ*C-F).[10]

The (4R)-Fluoro "Conformational Lock"

In this compound, the specific (4R) stereochemistry of the fluorine atom forces the pyrrolidine ring to predominantly adopt a Cγ-exo pucker .[9][11] In this conformation, the C-F bond can achieve an anti-periplanar orientation to adjacent C-H bonds, maximizing the stabilizing gauche interactions.[9] This strong conformational bias effectively "locks" the ring, significantly reducing its dynamic flexibility. This pre-organization is highly advantageous in drug design, as it can lower the entropic cost of binding to a protein target, potentially leading to a substantial increase in binding affinity.[12]

Caption: Logical flow of fluorine-induced conformational stability.

Quantitative Conformational Insights

The energetic preference for a specific pucker can be significant. Studies on 4-fluoroproline derivatives provide quantitative data on this conformational bias.

| Compound Feature | Preferred Pucker | Typical Endo:Exo Ratio | Energy Difference (approx.) | Reference |

| Unsubstituted Proline | Cγ-endo (slight) | ~2:1 | ~0.5 kcal/mol | [9] |

| (2S,4R)-4-Fluoroproline | Cγ-exo | ~1:9 | >1.0 kcal/mol | [9][12] |

| (2S,4S)-4-Fluoroproline | Cγ-endo | >9:1 | >1.0 kcal/mol | [11] |

Metabolic Stability: Blocking Undesired Transformations

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[2][13] Fluorination is a premier strategy for enhancing metabolic stability.

Cytochrome P450 and Metabolic "Soft Spots"

CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of xenobiotics to facilitate their excretion. A common metabolic pathway is the hydroxylation of aliphatic C-H bonds. These vulnerable positions are often referred to as metabolic "soft spots."

The Robust C-F Bond: A Metabolic Shield

The stability of this compound is significantly enhanced because the C-F bond is exceptionally strong and resistant to metabolic cleavage.[3][14] The bond dissociation energy (BDE) of a typical aliphatic C-F bond is ~109 kcal/mol, compared to ~99 kcal/mol for a C-H bond. This high energy barrier makes the C-F bond a poor substrate for the hydrogen atom abstraction step that often initiates CYP-mediated oxidation.[14]

By replacing a hydrogen atom at the C4 position—a potential site of metabolic attack—with fluorine, the molecule is effectively shielded from this degradation pathway.[12][13] This can dramatically increase the compound's half-life in vivo, leading to improved bioavailability and a more favorable dosing regimen. While defluorination is not impossible, it typically requires specific enzymatic machinery or activating neighboring groups not present in this scaffold, making it a rare event under physiological conditions.[14]

Impact on Physicochemical Properties and Molecular Interactions

Beyond conformational and metabolic effects, the C4-fluoro group fine-tunes the molecule's electronic properties, which are critical for its behavior in a biological system.

Modulating Basicity (pKa)

Due to its high electronegativity, the fluorine atom exerts a powerful inductive electron-withdrawing effect. This effect propagates through the sigma bonds of the pyrrolidine ring, pulling electron density away from the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, making the amine significantly less basic.[3][15] This is reflected in a lower pKa value for the conjugate acid compared to its non-fluorinated counterpart.[16] A lower pKa can be highly beneficial, as it can reduce off-target interactions with acidic biopolymers and increase the fraction of the neutral, more membrane-permeable form of the drug at physiological pH.[15]

Protein-Ligand Interactions

The conformational rigidity imposed by the fluorine atom is a key asset for optimizing interactions with a protein target. By locking the pyrrolidine ring into a bioactive conformation, the molecule does not need to expend as much energy to adopt the correct orientation for binding, reducing the entropic penalty.[17] Additionally, the C-F bond, while not a classical hydrogen bond donor, is a weak hydrogen bond acceptor and can participate in favorable electrostatic and dipolar interactions within a protein binding pocket, further contributing to binding affinity.[18][19] The altered electronic distribution can also influence the strength of other interactions, such as those involving the carboxylate group.

Experimental Validation and Protocols

The theoretical advantages conferred by fluorine must be validated through rigorous experimentation. The following protocols outline key methodologies for assessing the stability of this compound and its derivatives.

Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the solution-state conformation of fluorinated molecules.[20]

Objective: To confirm the preferred Cγ-exo pucker of the pyrrolidine ring.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.[20]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Pay close attention to the chemical shifts and coupling patterns of the protons on the pyrrolidine ring (H2, H3, H4, H5). The magnitude of the vicinal (³JH,H) and geminal (²JH,H) coupling constants are highly dependent on the dihedral angles, which define the ring pucker.

-

-

¹⁹F NMR Acquisition:

-

Acquire a broadband proton-decoupled 1D fluorine spectrum to observe the chemical shift of the fluorine atom.

-

Acquire a proton-coupled ¹⁹F NMR spectrum to observe couplings between fluorine and adjacent protons (e.g., ³JH,F). These coupling constants are also stereochemically dependent.[20]

-

-

2D NMR Experiments: Acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to unambiguously assign all proton and carbon signals. A NOESY or ROESY experiment can provide through-space correlations that further confirm the spatial arrangement of atoms, solidifying the pucker assignment.

-

Data Analysis: Analyze the coupling constants. For a Cγ-exo pucker, specific patterns of large and small coupling constants between H4 and the H3/H5 protons are expected, consistent with the Karplus relationship.

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which the compound is metabolized by liver enzymes.

Objective: To quantify the metabolic stability of the fluorinated compound compared to a non-fluorinated analogue.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (and a non-fluorinated control) in DMSO.

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare a solution of NADPH (a required cofactor for CYP enzymes) in buffer.

-

-

Incubation:

-

In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

-

Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and NADPH solution.

-

Include negative controls without NADPH to measure non-enzymatic degradation.

-

Include positive controls with known high- and low-clearance compounds.

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Monitor the disappearance of the parent compound's mass signal over time relative to the internal standard.

-

Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t₁/₂).

Caption: Workflow for the comprehensive stability assessment.

Conclusion: A Synthesis of Stability

The role of fluorine in this compound is a clear and compelling demonstration of modern medicinal chemistry principles. The C4-fluoro substituent is not merely a passive addition but an active director of molecular properties. Through powerful stereoelectronic gauche effects, it enforces a rigid Cγ-exo pucker, providing crucial conformational stability that can enhance binding affinity by minimizing entropic penalties.[9][12] Simultaneously, the formidable strength of the C-F bond acts as a metabolic shield, protecting the molecule from oxidative degradation by CYP enzymes and improving its pharmacokinetic profile.[13][14] Finally, its inductive properties rationally modulate the basicity of the pyrrolidine nitrogen, offering another layer of control over the molecule's ADME properties.[16] In synthesis, the (4R)-fluoro group confers a triad of stability—conformational, metabolic, and physicochemical—making this scaffold an exceptionally valuable building block for the development of robust and effective therapeutic agents.

References

- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.

- Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry.

- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development.